molecular formula C11H7ClN4OS2 B12920053 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Cat. No.: B12920053
M. Wt: 310.8 g/mol
InChI Key: IGSUEKGJDLCQBJ-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiazole ring fused with a thiadiazole ring, both of which are known for their biological activities. The presence of a chlorophenyl group further enhances its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves the reaction of 4-chlorobenzenediazonium chloride with thiourea and carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 2-aminothiazole in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is unique due to its combined structural features of thiazole and thiadiazole rings, along with the chlorophenyl group.

Properties

Molecular Formula

C11H7ClN4OS2

Molecular Weight

310.8 g/mol

IUPAC Name

(2E)-2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]imino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7ClN4OS2/c12-7-3-1-6(2-4-7)9-15-16-11(19-9)14-10-13-8(17)5-18-10/h1-4H,5H2,(H,13,14,16,17)

InChI Key

IGSUEKGJDLCQBJ-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=C(C=C3)Cl)/S1

Canonical SMILES

C1C(=O)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)Cl)S1

Origin of Product

United States

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